(+)-Norgestrel

Progestin Pharmacology Contraception

This is the racemic (±)-norgestrel, the compendial standard with a distinct melting point (205-207°C) and near-zero optical rotation. Its defined half-potency vs. levonorgestrel makes it essential for method validation, dose-response studies, and bioavailability correlation (r = -0.986) in 19-nortestosterone progestin research. Source the pure racemate for accurate compendial and modeling work.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
Cat. No. B8389816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Norgestrel
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21?/m0/s1
InChIKeyWWYNJERNGUHSAO-CULCCENASA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 125 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.73 mg/L, temp not stated.

Norgestrel (Racemic Progestin) for Research and Quality Control: A Comprehensive Baseline Overview


(8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one, commonly known as norgestrel, is a synthetic progestin belonging to the 19-nortestosterone class. It is a racemic mixture comprising equal parts of the biologically active levorotatory enantiomer (levonorgestrel) and the inactive dextrorotatory enantiomer [1]. The compound exhibits a characteristic steroidal structure with a cyclopenta[a]phenanthrene core, featuring an ethyl group at C13, an ethynyl group at C17, a hydroxyl at C17, and a ketone at C3 . Norgestrel is widely utilized in contraceptive formulations and as a reference standard for analytical method development and quality control in pharmaceutical research .

Why Generic Substitution of Norgestrel Fails: Stereochemical and Physicochemical Specificity


Generic substitution of norgestrel with other progestins or even its isolated enantiomer levonorgestrel is not straightforward due to its unique racemic nature and distinct physicochemical properties. The racemic mixture exhibits different melting behavior, optical rotation, and plasma protein binding profiles compared to the pure levo-enantiomer . Moreover, the potency of the racemate is approximately half that of levonorgestrel, necessitating dose adjustments that cannot be achieved through simple molar equivalence [1]. These differences have direct implications for formulation development, analytical method validation, and pharmacokinetic modeling. The following quantitative evidence underscores the necessity of using norgestrel specifically in research and industrial contexts where the racemic form is required.

Quantitative Differentiation of Norgestrel: Evidence-Based Guide for Scientific Selection


Potency Differential: Norgestrel Exhibits Half the Progestational Activity of Levonorgestrel

Norgestrel, a racemic mixture, possesses approximately half the potency of its levorotatory enantiomer levonorgestrel. This is a critical consideration for dose calculation and formulation design. The difference stems from the inactive dextrorotatory enantiomer contributing to the mass but not to the pharmacological effect [1].

Progestin Pharmacology Contraception

Physicochemical Differentiation: Melting Point and Optical Rotation Distinguish Norgestrel from Levonorgestrel

Norgestrel exhibits a melting point range of 205-207°C and an optical rotation near zero (as a racemate), whereas levonorgestrel displays a higher melting point of 235-237°C and a specific rotation of -32.4° . These distinct physicochemical signatures are essential for analytical identification and purity assessment, enabling unambiguous differentiation of the racemic mixture from the single enantiomer.

Analytical Chemistry Pharmaceutical Quality Control Solid-State Characterization

Plasma Protein Binding Profile: Norgestrel Binds Primarily to SHBG, Contrasting with Norelgestromin's Albumin Affinity

Norgestrel is highly bound (>97%) to serum proteins, with primary binding to sex hormone-binding globulin (SHBG). In contrast, norelgestromin, a related active metabolite of norgestimate, binds to albumin and not to SHBG [1]. This differential binding profile influences the free fraction of the drug, its volume of distribution, and its potential for displacement interactions with other SHBG-bound compounds (e.g., endogenous androgens, certain other progestins).

Pharmacokinetics Drug-Drug Interaction Protein Binding

Metabolic Stability Predicts Oral Bioavailability: In Vitro Clearance of Norgestrel and Analogs Correlates with In Vivo Performance

For 19-nortestosterone progestins, a strong linear correlation (r = -0.986) exists between in vitro intrinsic clearance (CLint) in human liver microsomes and oral bioavailability in vivo [1]. This relationship allows for the predictive ranking of metabolic stability. While the study included levonorgestrel, gestodene, and others, the underlying principle applies to norgestrel as a member of this structural class. The correlation enables informed selection of progestins with desired metabolic profiles for preclinical development.

Metabolism Pharmacokinetics In Vitro-In Vivo Correlation

Clinical Contraceptive Efficacy: Norgestrel 75 µg/day Demonstrates a Pearl Index of 2.2

In a review of progestogen-only pills, norgestrel administered at 75 µg/day exhibited a Pearl Index of 2.2 (pregnancies per 100 woman-years) in non-breastfeeding women [1]. This efficacy measure is comparable to or better than some other progestin-only formulations. For context, a combination oral contraceptive containing norethindrone acetate/ethinyl estradiol has been reported with a Pearl Index of 3.29 [2], highlighting the relative effectiveness of the norgestrel-only regimen.

Clinical Efficacy Contraception Reproductive Health

USP Reference Standard Availability: Norgestrel is Officially Recognized for Analytical Method Validation

Norgestrel is available as a United States Pharmacopeia (USP) Reference Standard (Catalog No. 1472000), intended for use in specified quality tests and assays as outlined in USP compendia . This official recognition ensures that the material meets rigorous identity, purity, and potency specifications required for analytical method development, validation, and system suitability testing. In contrast, many research-grade progestins lack this standardized, compendial-level certification.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Best Research and Industrial Application Scenarios for Norgestrel Based on Quantitative Evidence


Pharmaceutical Quality Control and Analytical Method Development

Given its distinct melting point (205-207°C) and near-zero optical rotation , norgestrel is ideal for developing and validating analytical methods where unambiguous identification of the racemic mixture is required. The availability of a USP Reference Standard further supports its use in compendial testing, system suitability evaluations, and as a calibrator in HPLC and LC-MS assays for finished dosage forms.

Formulation Development and Dose Optimization Studies

The documented potency differential—norgestrel possessing approximately half the progestational activity of levonorgestrel —makes it a critical compound for formulation studies aiming to understand dose-response relationships in racemic versus single-enantiomer progestin products. Its distinct plasma protein binding profile (primarily SHBG) also necessitates its use in pharmacokinetic modeling to accurately predict free drug concentrations and potential interactions.

Preclinical Pharmacokinetic and Metabolic Stability Screening

The established linear correlation (r = -0.986) between in vitro CLint and oral bioavailability for 19-nortestosterone progestins provides a quantitative basis for using norgestrel in metabolic stability screening assays. Researchers can benchmark norgestrel's hepatic clearance against other progestins to predict oral bioavailability and prioritize compounds for further development.

Progestin-Only Contraceptive Research and Development

The clinical efficacy of norgestrel, demonstrated by a Pearl Index of 2.2 at a 75 µg/day dose , supports its use as a reference compound in the development of new progestin-only contraceptive formulations. Its well-characterized safety and efficacy profile make it a valuable comparator in clinical trials evaluating novel progestational agents or delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Norgestrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.